

Comparative Kinase Selectivity Profile of Dasatinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of Dasatinib, a potent second-generation tyrosine kinase inhibitor. While information regarding "**HQ-415**" is not publicly available, this document, using Dasatinib as an exemplar, is structured to serve as a template for evaluating the selectivity of kinase inhibitors. Dasatinib is a multi-targeted inhibitor, primarily targeting the BCR-ABL fusion protein and Src family kinases.[1][2] Understanding its broader kinase interaction landscape is crucial for elucidating its mechanism of action and potential off-target effects.

Data Presentation: Kinase Cross-Reactivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The following tables summarize the inhibitory activity of Dasatinib against a broad panel of kinases, providing a quantitative overview of its on-target potency and off-target interactions.

Kinase Inhibition Profile (% Inhibition at 1 μ M)

This table presents data from a comprehensive kinome scan, showing the percentage of inhibition of a wide range of kinases at a 1 μ M concentration of Dasatinib. This provides a broad overview of the inhibitor's selectivity.



Kinase Family	Kinase Target	% Inhibition at 1 μM
Tyrosine Kinase	ABL1	99
ABL2	98	
SRC	99	
LYN	99	
YES1	99	
FYN	98	
НСК	99	
FGR	99	
LCK	99	
KIT	95	
PDGFRα	92	
PDGFRβ	90	
VEGFR2	85	
FAK	78	
Serine/Threonine Kinase	p38α (MAPK14)	88
p38β (MAPK11)	85	
JNK1	45	
JNK2	40	
ERK1	15	
ERK2	12	
AKT1	10	
AKT2	8	
mTOR	5	



Note: This data is a representative compilation from publicly available kinome scan profiles and may vary based on specific experimental conditions.

IC50 Values for Key On- and Off-Target Kinases

The half-maximal inhibitory concentration (IC50) provides a more precise measure of the potency of an inhibitor against specific kinases. The table below lists the IC50 values for Dasatinib against its primary targets and selected off-target kinases.

Kinase Target	IC50 (nM)
Primary Targets	
ABL1	<1
SRC	0.5
LYN	<1
YES1	<1
Key Off-Targets	
c-KIT	<30
PDGFRβ	<30
EphA2	25
FAK	0.2

Note: IC50 values are highly dependent on assay conditions, such as ATP concentration. The values presented here are compiled from multiple sources for comparative purposes.[3][4]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the assessment of kinase inhibitor selectivity. Below is a detailed protocol for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay



The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Kinase of interest
- Kinase substrate
- Dasatinib (or test compound)
- ATP
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of Dasatinib in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Kinase Reaction Setup:
 - Add 5 μL of the diluted Dasatinib or vehicle (DMSO control) to the wells of the microplate.
 - Add 10 μL of a solution containing the kinase and substrate in Kinase Assay Buffer.
 - \circ To initiate the kinase reaction, add 10 μ L of ATP solution in Kinase Assay Buffer. The final reaction volume is 25 μ L.
- Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time may vary depending on the kinase.

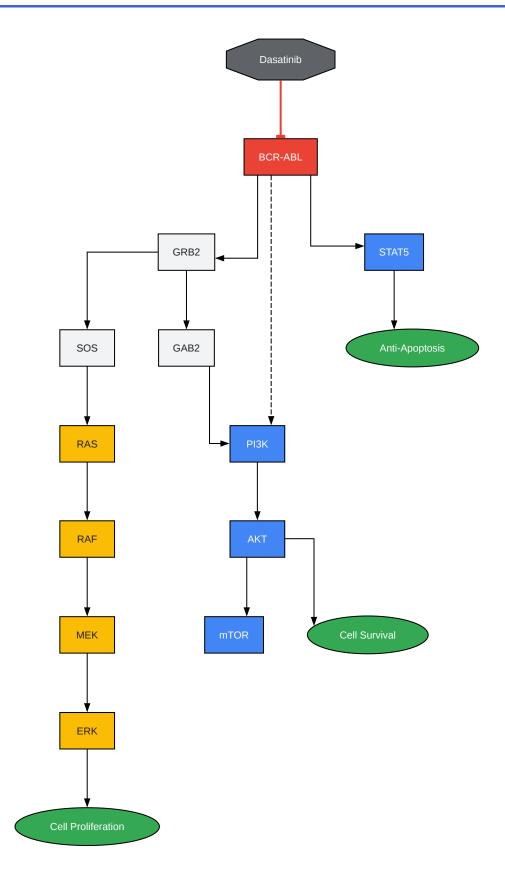


- ADP Detection Step 1 (ATP Depletion):
 - After the kinase reaction, add 25 μL of ADP-Glo™ Reagent to each well.
 - This step terminates the kinase reaction and depletes any unconsumed ATP.
 - Incubate the plate at room temperature for 40 minutes.
- ADP Detection Step 2 (ADP to ATP Conversion and Luminescence Generation):
 - Add 50 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to generate a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (from wells with no kinase).
 - Calculate the percentage of inhibition for each Dasatinib concentration relative to the vehicle control.
 - Plot the percentage of inhibition versus the logarithm of the Dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations BCR-ABL Signaling Pathway

Dasatinib is a potent inhibitor of the BCR-ABL oncoprotein, which is a key driver in Chronic Myeloid Leukemia (CML). The following diagram illustrates the major signaling pathways activated by BCR-ABL.





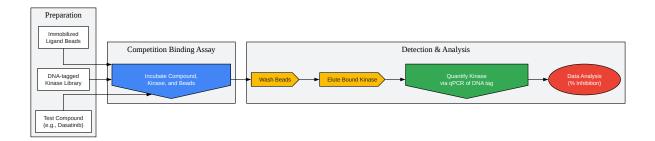
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Caption: BCR-ABL signaling network and the point of inhibition by Dasatinib.



Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor using a competition binding assay format, such as KinomeScan.



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Caption: Workflow of a competition binding assay for kinase inhibitor profiling.

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